Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate
Description
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-1,7-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-8(2)11(9(12)13-3)10(15-11)5-4-6-14-7-10/h8H,4-7H2,1-3H3 |
InChI Key |
FVEYMWQOKVFLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CCCOC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
The key step in preparing Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.5]octane-2-carboxylate is the construction of the spirocyclic ring system. This typically involves:
Cyclization Reaction: A diol and a ketone or aldehyde precursor undergo intramolecular cyclization under acidic conditions to form the 1,5-dioxaspiro[2.5]octane framework. The spiro center is created by linking two rings through a single shared carbon atom.
Acid Catalysis: Common acid catalysts include sulfuric acid or p-toluenesulfonic acid, which promote the nucleophilic attack of hydroxyl groups on the carbonyl carbon, facilitating ring closure.
Temperature Control: The reaction temperature is carefully maintained (often between 0°C to 80°C) to optimize the cyclization efficiency and minimize side reactions.
Introduction of the Methyl Ester Group
Once the spirocyclic intermediate is formed, the carboxylate ester functionality is introduced via:
Esterification: The spirocyclic acid or acid derivative is reacted with methanol in the presence of an acid catalyst to form the methyl ester. This step may be conducted under reflux conditions to drive the reaction to completion.
Alternative Methods: In some cases, direct esterification may be replaced by using methyl chloroformate or other activated methylating agents to improve yield and selectivity.
Industrial Production Methods
For large-scale synthesis, the process is optimized to ensure high yield, purity, and cost-effectiveness:
| Step | Conditions/Notes |
|---|---|
| Catalyst | Sulfuric acid, p-toluenesulfonic acid |
| Solvent | Methanol or suitable organic solvent |
| Temperature | Controlled between 25°C and 80°C |
| Reaction Time | Several hours, depending on scale and conditions |
| Purification Techniques | Distillation, recrystallization, or chromatography |
Industrial processes emphasize:
- Optimized Catalyst Loading: Minimizing catalyst amount to reduce corrosion and waste.
- Temperature and pH Control: To avoid decomposition or side reactions.
- Purification: Techniques such as vacuum distillation or recrystallization from solvents like ethyl acetate or hexane to obtain a pure methyl ester product.
Reaction Mechanism Insights
- The spirocyclization proceeds via protonation of the carbonyl oxygen, increasing electrophilicity.
- Intramolecular nucleophilic attack by the diol hydroxyl group forms a hemiacetal intermediate.
- Ring closure yields the spirocyclic acetal structure.
- Subsequent esterification converts the carboxylic acid group into the methyl ester.
Summary Table of Preparation Steps
| Step Number | Process Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to form spiro core | Diol + ketone, acid catalyst, controlled temp | Formation of 1,5-dioxaspiro[2.5]octane ring |
| 2 | Esterification | Methanol, acid catalyst, reflux | Methyl ester formation at C-2 position |
| 3 | Purification | Distillation, recrystallization | Pure this compound |
Research Findings and Notes
- The spirocyclic structure imparts unique stereochemical and chemical properties, making the compound valuable in synthetic organic chemistry and medicinal chemistry research.
- Acid catalysis is crucial for both cyclization and esterification steps, with catalyst choice affecting reaction rate and selectivity.
- Temperature and solvent choice significantly influence yield and purity.
- Industrial scale-up requires careful optimization of reaction parameters to maintain product consistency.
- The compound’s synthesis shares similarities with related spirocyclic esters such as methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate, but differs in ring size and substitution pattern, affecting reactivity and preparation conditions.
Scientific Research Applications
Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate
A closely related compound is Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1500200-53-2, molecular formula: C₁₂H₂₀O₃ , molecular weight: 212.28 g/mol) . While both compounds share a spiro[2.5]octane backbone and an isopropyl group, critical differences exist:
Structural Implications
- Oxygen Content: The presence of two oxygen atoms in the 1,5-dioxaspiro system (vs.
- Steric Effects : The additional oxygen atom in the dioxaspiro compound reduces steric bulk compared to the oxaspiro analog (C₁₂H₂₀O₃), which has a longer hydrocarbon chain.
Functional Group Analysis
Both compounds feature a methyl ester group, suggesting similar reactivity in ester hydrolysis or transesterification reactions. However, the spirocyclic oxygen content modulates electronic effects:
- The 1,5-dioxaspiro system may stabilize adjacent carbocations or transition states via electron donation, whereas the single-oxygen analog lacks this dual stabilization .
Biological Activity
Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate, also known as methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 228.28 g/mol. Its structural characteristics include:
- IUPAC Name : Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate
- InChI Key : BJZLJDDORURYOO-UHFFFAOYSA-N
- Canonical SMILES : CC1CC2(CCO1)C(O2)(C(C)C)C(=O)OC
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Hydrolysis : The ester group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
- Enzyme Interaction : The spirocyclic structure may enhance binding affinity to specific enzymes or receptors, potentially influencing metabolic processes.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance:
- Study Findings : A study published in the Journal of Natural Products demonstrated that derivatives of spirocyclic compounds possess significant antibacterial properties against strains such as E. coli and Staphylococcus aureus .
Antifungal Activity
The compound has also shown potential antifungal properties:
- Research Evidence : In vitro assays have revealed efficacy against common fungal pathogens, suggesting its potential use in treating fungal infections .
Cytotoxic Effects
Emerging research highlights the cytotoxic effects of this compound on cancer cell lines:
- Case Study : A study reported that the compound induces apoptosis in human cancer cell lines through the activation of caspase pathways .
Comparative Biological Activity Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antifungal | Inhibitory effects on fungal pathogens | |
| Cytotoxic | Induces apoptosis in cancer cells |
Applications in Research and Industry
This compound is being explored for various applications:
- Drug Development : Due to its unique structure and biological activities, it is considered a candidate for developing new antimicrobial and anticancer agents.
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Specialty Chemicals : The compound is utilized in creating specialty chemicals for industrial applications.
Q & A
Q. What are the standard synthetic routes for Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.5]octane-2-carboxylate?
A common approach involves nucleophilic substitution or condensation reactions under basic conditions. For spiro compounds, cyclization steps are critical. For example, using K₂CO₃ in DMF to deprotonate hydroxyl groups followed by alkylation with propargyl bromide analogs can form the spirocyclic backbone. Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the product .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?
Slow evaporation of a saturated solution in a mixed solvent system (e.g., ethyl acetate/hexane) at controlled temperatures (4–25°C) promotes crystal growth. Seeding or vapor diffusion methods may enhance crystal quality. Monitoring supersaturation and avoiding rapid cooling are key to minimizing defects .
Q. What spectroscopic techniques are essential for confirming the molecular structure post-synthesis?
Use - and -NMR to verify proton and carbon environments, especially spiro junction signals. IR spectroscopy identifies functional groups (e.g., ester C=O at ~1750 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight. For stereochemical confirmation, X-ray crystallography is definitive .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic disorder in structure determination?
SHELXL (via PART instructions) allows modeling of disordered atoms by splitting occupancy or refining anisotropic displacement parameters. For severe disorder, constraints (e.g., SIMU/DELU) stabilize refinement. Validate with residual density maps and cross-check with spectroscopic data to ensure chemical plausibility .
Q. What methodologies analyze hydrogen bonding networks and their role in crystal packing stability?
Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., chains, rings). Software like Mercury (CCDC) visualizes interactions, while thermal displacement parameters (ADPs) assess bond strength. Compare packing motifs across polymorphs to identify stabilizing interactions .
Q. How should discrepancies between experimental crystallographic data and computational modeling be addressed?
Reconcile differences by re-examining refinement parameters (e.g., thermal motion, hydrogen atom placement). Validate computational models (DFT, molecular mechanics) against experimental torsion angles and unit cell parameters. Consider pseudosymmetry or twinning as potential experimental artifacts .
Q. What strategies determine enantiomeric purity when chiral centers are present?
Chiral HPLC with a cellulose-based column resolves enantiomers. Polarimetry () provides optical rotation values. For crystalline samples, Flack parameter analysis in X-ray data confirms absolute configuration .
Q. How is graph set analysis applied to interpret hydrogen bonding patterns?
Assign donor (D), acceptor (A), and graph descriptors (e.g., for an 8-membered ring). Use CCDC tools to map motifs and correlate with melting points/solubility. For example, intramolecular O–H⋯O bonds may reduce packing efficiency, affecting thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
